molecular formula C10H13BO4 B8187631 2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid

2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid

Cat. No.: B8187631
M. Wt: 208.02 g/mol
InChI Key: JIPRCFZPMAPQHX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid is an organic compound with the molecular formula C10H13BO4. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid typically involves the reaction of 2,4-dimethyl-5-methoxycarbonylphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions like halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration requires nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Phenols or quinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is facilitated by the base, which helps in the deprotonation of the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 2,4-Dimethylphenylboronic acid

Uniqueness

2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acids. The presence of both methyl and methoxycarbonyl groups enhances its utility in various synthetic applications, making it a versatile reagent in organic chemistry .

Properties

IUPAC Name

(5-methoxycarbonyl-2,4-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPRCFZPMAPQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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